Cyhalothrine Cyhalothrine Cyhalothrin is a carboxylic ester obtained by formal condensation between 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol. Pyrethroids, including cyhalothrin, disrupt the functioning of the nervous system in an organism. They are fast-acting axonic excitotoxins, the toxic effects of which are mediated by preventing the closure of the voltage-gated sodium channels in axonal membranes. The sodium channel is a membrane protein with a hydrophilic interior. This interior is shaped precisely to allow sodium ions to pass through the membrane, enter the axon, and propagate an action potential. The binding of the insecticide to the protein keeps the channels in their open state, so the nerves cannot repolarize, thereby paralyzing the organism. One consequence of the mode of action is that cyhalothrin has useful knockdown properties. That is, affected larvae rapidly cease feeding and may fall off the crop; flying insects drop to the ground. Paralysis and death follows provided the insect has absorbed a sufficient dose. Pyrethroids such as cyhalothrin are often preferred as an active ingredient in agricultural insecticides because they are more cost-effective and longer acting than natural pyrethrins. λ-and γ-cyhalothrin are now used to control insects and spider mites in crops including cotton, cereals, potatoes and vegetables.
Brand Name: Vulcanchem
CAS No.: 68085-85-8
VCID: VC0162358
InChI: InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-
SMILES: CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Molecular Formula: C23H19ClF3NO3
Molecular Weight: 449.8 g/mol

Cyhalothrine

CAS No.: 68085-85-8

Reference Standards

VCID: VC0162358

Molecular Formula: C23H19ClF3NO3

Molecular Weight: 449.8 g/mol

Cyhalothrine - 68085-85-8

CAS No. 68085-85-8
Product Name Cyhalothrine
Molecular Formula C23H19ClF3NO3
Molecular Weight 449.8 g/mol
IUPAC Name [cyano-(3-phenoxyphenyl)methyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-
Standard InChIKey ZXQYGBMAQZUVMI-UNOMPAQXSA-N
Isomeric SMILES CC1([C@@H]([C@@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C
SMILES CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Canonical SMILES CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Boiling Point Does not boil at atmospheric pressure
Colorform Viscous liquid yellow-brown
Density 1.25 at 25 °C
Relative density (water = 1): 1.2
Relative density (water = 1): 1.3
Melting Point Below 10 °C
49.2 °C
Physical Description Cyhalothrin is a colorless solid. Insoluble in water. Used as a wide spectrum insecticide.
YELLOW-BROWN VISCOUS (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR.
COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE).
Description Cyhalothrin is a carboxylic ester obtained by formal condensation between 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol. Pyrethroids, including cyhalothrin, disrupt the functioning of the nervous system in an organism. They are fast-acting axonic excitotoxins, the toxic effects of which are mediated by preventing the closure of the voltage-gated sodium channels in axonal membranes. The sodium channel is a membrane protein with a hydrophilic interior. This interior is shaped precisely to allow sodium ions to pass through the membrane, enter the axon, and propagate an action potential. The binding of the insecticide to the protein keeps the channels in their open state, so the nerves cannot repolarize, thereby paralyzing the organism. One consequence of the mode of action is that cyhalothrin has useful knockdown properties. That is, affected larvae rapidly cease feeding and may fall off the crop; flying insects drop to the ground. Paralysis and death follows provided the insect has absorbed a sufficient dose. Pyrethroids such as cyhalothrin are often preferred as an active ingredient in agricultural insecticides because they are more cost-effective and longer acting than natural pyrethrins. λ-and γ-cyhalothrin are now used to control insects and spider mites in crops including cotton, cereals, potatoes and vegetables.
Shelf Life Stable to decomp & cis-trans isomerization for at least 4 yr in the dark at 50 °C. Stable to light; loss on storage in the light is < 10% in 20 months. Decomposes at 275 °C. Slowly hydrolyzed by water in sunlight at pH 7-9, more rapidly at pH >9.
Cyhalothrin was reported as being stable to light, with <10% photodecomposition after 20 months while stored under sunlight conditions
Solubility 1.11e-08 M
In acetone, dichloromethane, methanol, diethyl ether, ethyl acetate, hexane, toluene, all >500 g/L (20 °C)
In water, 5.0X10-3 mg/L, temp not specified
Solubility in water: none
Synonyms alpha-cyano-3-phenoxybenzyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl cyclopropanecarboxylate
cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester
cyhalothrin
lambclacyhalothrin
lambda-cyhalothrin
lambdacyhalothrin
OMS 3021
OMS-3021
PP 321
Vapor Pressure 3.35e-09 mmHg
1.1X10-6 mm Hg at 25 °C (est)
Vapor pressure, Pa at 20 °C:
Reference 1. Righi DA, Palermo-Neto J. Behavioral effects of type II pyrethroid cyhalothrin in rats. Toxicol Appl Pharmacol. 2003 Sep 1;191(2):167-76. doi: 10.1016/s0041-008x(03)00236-9. PMID: 12946652.

2. Soderlund DM, Clark JM, Sheets LP, Mullin LS, Piccirillo VJ, Sargent D, Stevens JT, Weiner ML. Mechanisms of pyrethroid neurotoxicity: implications for cumulative risk assessment. Toxicology. 2002 Feb 1;171(1):3-59. doi: 10.1016/s0300-483x(01)00569-8. PMID: 11812616.

3. Stubbs VK, Wilshire C, Webber LG. Cyhalothrin--a novel acaricidal and insecticidal synthetic pyrethroid for the control of the cattle tick (Boophilus microplus) and the buffalo fly (Haematobia irritans exigua). Aust Vet J. 1982 Nov;59(5):152-5. doi: 10.1111/j.1751-0813.1982.tb02762.x. PMID: 7165598.
PubChem Compound 5281873
Last Modified Nov 11 2021
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